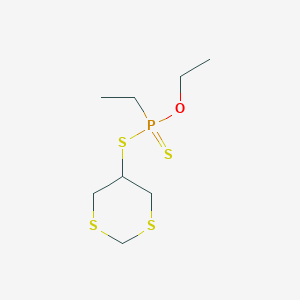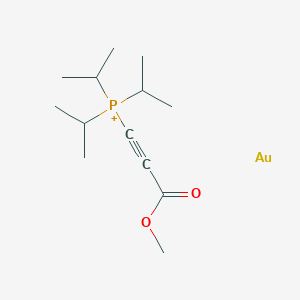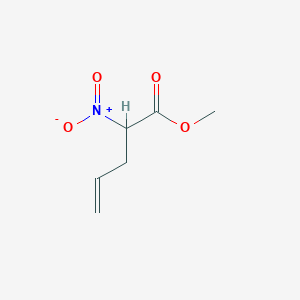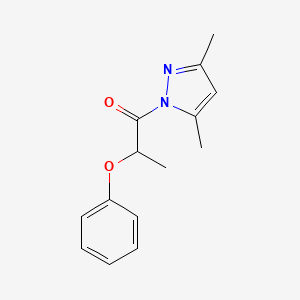
1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 1-oxo-2-phenoxypropyl group at position 1. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- typically involves the condensation of acetylacetone with hydrazine, followed by further functionalization. The general reaction can be represented as follows:
CH3C(O)CH2C(O)CH3+N2H4→(CH3C)2CHN2H+2H2O
This reaction yields 3,5-dimethylpyrazole, which can then be further reacted with appropriate reagents to introduce the 1-oxo-2-phenoxypropyl group .
Industrial Production Methods
Industrial production methods for pyrazoles often involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as 3,5-dimethylpyrazole, followed by functionalization to introduce the desired substituents. Reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles can yield pyrazole N-oxides, while reduction can produce pyrazolines.
Scientific Research Applications
1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- involves its interaction with specific molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological processes. The exact mechanism depends on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
1-Cyanoacetyl-3,5-dimethylpyrazole: Used in pharmaceutical research.
3,5-Dimethyl-1-phenylpyrazole: Another derivative with distinct biological activities.
Uniqueness
1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
90329-80-9 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)14(17)12(3)18-13-7-5-4-6-8-13/h4-9,12H,1-3H3 |
InChI Key |
GCDTVCBOYLJRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


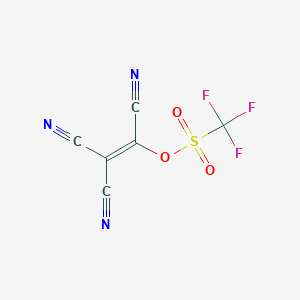
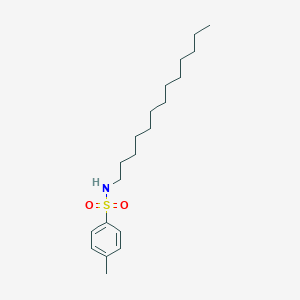
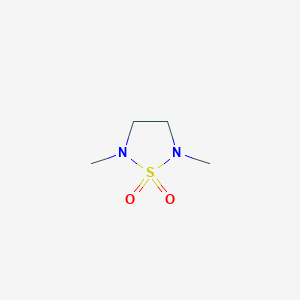
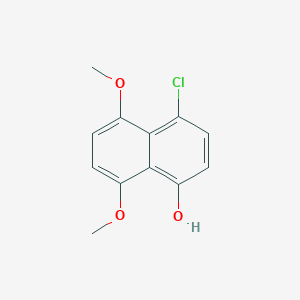

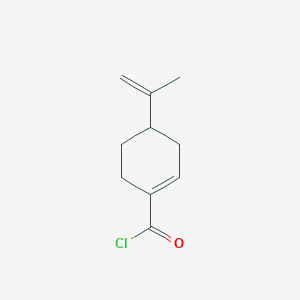
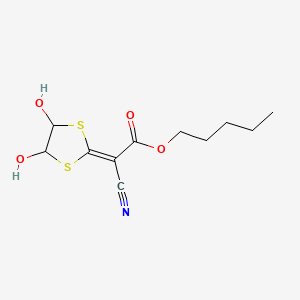
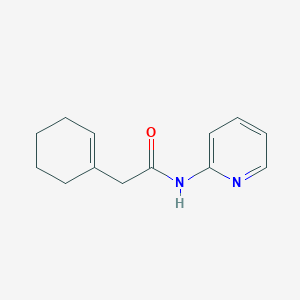
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
